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tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

Catalog No.
S15909570
CAS No.
M.F
C10H18N2O3
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbam...

Product Name

tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

IUPAC Name

tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(4)7-5-6-11-8(7)13/h7H,5-6H2,1-4H3,(H,11,13)

InChI Key

YHPAOPGCWGXNOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1=O

Tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a carbamate moiety, and a pyrrolidinone ring. The molecular formula is C10H18N2O3C_{10}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 214.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its versatile chemical properties and biological activities.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, facilitated by bases such as sodium hydride or potassium carbonate.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.

The synthesis of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-2-oxopyrrolidine. This reaction is usually conducted in the presence of a base like sodium hydride or potassium carbonate to facilitate nucleophilic substitution. The mixture is often heated to reflux to ensure complete conversion of the starting materials into the desired product. On an industrial scale, continuous flow reactors may be utilized to optimize reaction conditions and improve yield .

Synthetic Route Overview

  • Combine tert-butyl carbamate and N-methyl-2-oxopyrrolidine.
  • Add a base (e.g., sodium hydride).
  • Heat the mixture under reflux.
  • Purify the final product using techniques such as recrystallization or chromatography.

Studies focusing on interaction mechanisms involving tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate are crucial for understanding its biological activity. Key areas of investigation include:

  • Enzyme inhibition studies.
  • Binding affinity assays with various molecular targets.
    These investigations contribute significantly to drug development processes and safety evaluations.

Tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (5-oxopyrrolidin-3-yl)carbamatePyrrolidinone ringLacks methyl substitution at position 3
Benzyl N-(pyrrolidin-2-one)carbamateDifferent side chainMay exhibit different biological activities
N-(2-hydroxyethyl)pyrrolidine carbamateHydroxyethyl substituentPotentially more soluble in polar solvents

These comparisons highlight how variations in substituents and ring structures influence the properties and activities of related compounds, underscoring the uniqueness of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate in its class.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.13174244 g/mol

Monoisotopic Mass

214.13174244 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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